(2R)-2-aminobutanenitrile

Chiral Purity Reference Standard Pharmaceutical Analysis

(2R)-2-Aminobutanenitrile (CAS 775257-48-2) is a chiral α-aminonitrile with the molecular formula C₄H₈N₂ and a molecular weight of 84.12 g/mol. It is structurally defined by a primary amine and a nitrile group bonded to the (R)-configured stereocenter on a butane backbone.

Molecular Formula C4H8N2
Molecular Weight 84.12 g/mol
CAS No. 775257-48-2
Cat. No. B13245629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-aminobutanenitrile
CAS775257-48-2
Molecular FormulaC4H8N2
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCCC(C#N)N
InChIInChI=1S/C4H8N2/c1-2-4(6)3-5/h4H,2,6H2,1H3/t4-/m1/s1
InChIKeyDQQIUVCNBOJDGF-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (2R)-2-Aminobutanenitrile (CAS 775257-48-2) Is the Chiral Reference Standard of Choice for Brivaracetam Quality Control


(2R)-2-Aminobutanenitrile (CAS 775257-48-2) is a chiral α-aminonitrile with the molecular formula C₄H₈N₂ and a molecular weight of 84.12 g/mol . It is structurally defined by a primary amine and a nitrile group bonded to the (R)-configured stereocenter on a butane backbone. Unlike its generic description as a simple intermediate, this specific enantiomer is cataloged as Brivaracetam Impurity 108 and Brivaracetam Impurity 2 HCl, directly linking its procurement to the quality control and regulatory compliance of the antiepileptic drug brivaracetam [1]. Its primary scientific value is anchored not in bulk synthesis, but as a high-purity, stereospecific reference material essential for analytical method development and validation.

The Critical Procurement Risk: Why Substituting with the Racemate or (S)-Enantiomer Compromises Analytical Integrity


Substituting (2R)-2-aminobutanenitrile with the racemic mixture (CAS 40651-89-6), the (S)-enantiomer, or a hydrochloride salt form is not scientifically valid for critical analytical applications. The racemate introduces an equimolar quantity of the undesired (S)-enantiomer, which fundamentally alters chromatographic calibration curves and invalidates impurity quantification methods validated with a single, stereospecific standard . The (S)-enantiomer is itself categorized as a distinct impurity standard (Brivaracetam Impurity 1 HCl), confirming that the two enantiomers have non-interchangeable roles in pharmacopeial impurity profiling . The free base form must be specifically requested, as the common hydrochloride salt (CAS 151528-47-1) has a different molecular weight, solubility profile, and retention behavior, making it unsuitable for methods calibrated for the free base without time-consuming re-validation .

Quantitative Evidence Confirming (2R)-2-Aminobutanenitrile Differentiation for Procurement Decisions


Stereochemical Identity: Unique Impurity Code Assignments for Brivaracetam Quality Control

The (R)-enantiomer is unambiguously identified as Brivaracetam Impurity 108, while the (S)-enantiomer is classified as a different analyte, Brivaracetam Impurity 1 HCl [1]. This differential classification is not arbitrary; it defines which compound is the correct reference material for quantifying the (R)-isomer impurity profile in brivaracetam drug substance as per method validation requirements. The racemic mixture fails this requirement because it co-elutes or provides a mixed signal that cannot serve as a single, identifiable standard for method linearity and accuracy assessments. This binary distinction provides 100% certainty in selecting the correct standard for its designated pharmacopeial purpose, compared to a 0% suitability for the (S)-enantiomer in this specific role.

Chiral Purity Reference Standard Pharmaceutical Analysis Brivaracetam Impurity

Free Base Purity Specifications: Baseline Quality for Analytical Standardization

A commercially available reference standard of (2R)-2-aminobutanenitrile is certified with a minimum purity specification of 95% by HPLC . This quantitative purity level is the foundational requirement for its use as an analytical standard; a generic synthesis-grade batch of the racemate or the opposite enantiomer will not carry this certified purity statement for the (R)-isomer. An impurity standard requires high purity to ensure that unknown peaks in a sample chromatogram are not from the standard itself, which would compromise the method's specificity and sensitivity. A vendor's specification of 95% provides a quantifiable baseline that is absent in non-certified alternatives.

Purity Analysis HPLC Grade Reference Material Specification Compliance

Molecular Weight Differentiation: Free Base vs. Hydrochloride Salt

The free base form of (2R)-2-aminobutanenitrile has a reported molecular weight of 84.12 g/mol, while the hydrochloride salt form has a molecular weight of approximately 120.58 g/mol . This 43% difference in molecular weight is critical for gravimetric preparation of standard solutions. If a method specifies the free base but a lab mistakenly uses the hydrochloride salt for standard preparation, the prepared concentration will be off by a factor of 1.43 (120.58/84.12), leading to a systematic error in all quantitative results. Procuring the precise form specified in the analytical method is therefore mandatory to avoid this error.

Form Selection Mass Balance Reference Standard Hydrochloride Salt

Solubility Parameter: Predicted Aqueous Solubility for Method Development

The calculated aqueous solubility of (2R)-2-aminobutanenitrile is reported to be 124 g/L at 25 ºC, indicating it is freely soluble in water . This high solubility is a practical advantage for analytical method development, as it allows for the straightforward preparation of concentrated stock standards and serial dilutions in aqueous or highly polar mobile phases, a common requirement in reversed-phase HPLC. While the racemate is expected to have a similar solubility, the confidence in this specific value allows an analyst to prepare a standard of known concentration without exceeding the solvent capacity, ensuring accurate calibration curve preparation.

Solubility Method Development Diluent Selection Physicochemical Property

Where (2R)-2-Aminobutanenitrile (CAS 775257-48-2) Provides Maximum Scientific and Procurement Value


Brivaracetam Drug Substance Impurity Profiling and Batch Release Testing

In a pharmaceutical QC laboratory, the procurement of (2R)-2-aminobutanenitrile is mandatory when it is listed as a specified impurity in a brivaracetam drug master file or pharmacopeial monograph. The high-purity standard (≥95% by HPLC) is used for system suitability testing, establishing relative response factors, and quantifying the (R)-2-aminobutanenitrile content in manufactured drug batches . Substituting with the racemate or the (S)-enantiomer would invalidate the method, as demonstrated by their distinct impurity code assignments [1].

Chiral HPLC Method Development and Validation

This compound serves as a critical probe in developing and validating chiral HPLC methods aimed at separating (R)- and (S)-2-aminobutanenitrile. Its known solubility of 124 g/L in water aids in preparing high-concentration stock solutions for method development . This specific enantiomer is used to determine system suitability parameters like retention time, resolution, and peak symmetry for the (R)-isomer peak, which is essential before analyzing the (S)-impurity in a sample.

Forced Degradation Studies to Establish Stability-Indicating Methods

When performing forced degradation studies on brivaracetam, a reference standard of (2R)-2-aminobutanenitrile is required to confirm that the analytical method can separate the drug peak from potential degradation products or process impurities . The certified purity ensures that any new peak generated under stress conditions (e.g., acid, base, oxidative) is not misidentified as this known impurity.

Synthesis of Enantiomerically Pure Brivaracetam and Related Analogues

For a medicinal chemistry laboratory, (2R)-2-aminobutanenitrile serves as a chiral-pool starting material. The (R)-configuration is directly installed, avoiding the need for a costly and low-yield chiral resolution step later in the synthesis. This provides a significant advantage over the racemate, which would necessitate a resolution step, leading to a theoretical maximum yield of only 50% for the desired enantiomer without recycling .

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